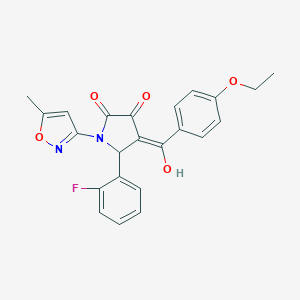

4-(4-ethoxybenzoyl)-5-(2-fluorophenyl)-3-hydroxy-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one

Description

This compound features a pyrrol-2-one core substituted with a 4-ethoxybenzoyl group at position 4, a 2-fluorophenyl group at position 5, a hydroxyl group at position 3, and a 5-methylisoxazol-3-yl moiety at position 1. Its molecular formula is C₂₃H₂₀FN₃O₅, with a molecular weight of 437.43 g/mol.

Properties

IUPAC Name |

(4E)-4-[(4-ethoxyphenyl)-hydroxymethylidene]-5-(2-fluorophenyl)-1-(5-methyl-1,2-oxazol-3-yl)pyrrolidine-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19FN2O5/c1-3-30-15-10-8-14(9-11-15)21(27)19-20(16-6-4-5-7-17(16)24)26(23(29)22(19)28)18-12-13(2)31-25-18/h4-12,20,27H,3H2,1-2H3/b21-19+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PORKRXRUIDERGA-XUTLUUPISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)C3=NOC(=C3)C)C4=CC=CC=C4F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)C3=NOC(=C3)C)C4=CC=CC=C4F)/O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19FN2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-(4-ethoxybenzoyl)-5-(2-fluorophenyl)-3-hydroxy-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one is a member of the pyrrolone family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant studies.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 429.44 g/mol. Its structure features key functional groups that contribute to its biological activity, including an ethoxybenzoyl moiety and a fluorophenyl group, which may enhance its interaction with biological targets.

Antitumoral Effects

Recent studies have highlighted the potential antitumoral properties of pyrrolone derivatives. A related study identified compounds with significant antitumoral effects against estrogen receptor-positive breast cancer cells. These compounds were shown to inhibit estrogen-mediated transcriptional activity, suggesting that similar derivatives may exhibit comparable mechanisms of action .

Key Findings:

- Compounds demonstrated inhibition of estrogen receptor alpha (ERα) activity.

- Induced apoptosis and cell cycle arrest in cancer cells.

- Potential for combinatory therapy with established treatments like Tamoxifen.

Antibacterial Activity

The antibacterial properties of pyrrolone derivatives have also been explored. Research indicates that certain 3-hydroxy-1,5-dihydro-2H-pyrrol-2-ones exhibit activity against methicillin-resistant Staphylococcus aureus (MRSA), suggesting that modifications to the pyrrolone structure could yield effective antibacterial agents .

Minimum Inhibitory Concentrations (MICs):

| Compound | MIC against MRSA | MIC against MRSE |

|---|---|---|

| Lead Compound 38 | 8 μg/mL | 4 μg/mL |

| Linezolid-resistant MRSA | 8-16 μg/mL | - |

The biological activity of this compound is likely mediated through multiple pathways:

- Estrogen Receptor Modulation: Similar compounds have been shown to act as partial agonists or antagonists at ERα, influencing cancer cell proliferation.

- Antibacterial Mechanism: The inhibition of bacterial cell wall synthesis may be a key mechanism for antibacterial activity, as observed in related compounds .

Case Studies

- Breast Cancer Treatment: A study evaluated the efficacy of pyrrolone derivatives in ER-positive breast cancer models. The leading compounds inhibited E2-stimulated transcription and showed a significant reduction in tumor growth in vivo .

- Antibiotic Development: Another study focused on synthesizing new antibacterial agents based on the pyrrolone scaffold, demonstrating promising results against resistant bacterial strains .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural motifs with the target molecule, enabling comparative analysis of physicochemical properties, synthesis, and bioactivity:

4-(4-Chlorophenyl)-2-(5-(4-Fluorophenyl)-3-(1-(4-Fluorophenyl)-5-Methyl-1H-1,2,3-Triazol-4-yl)-4,5-Dihydro-1H-Pyrazol-1-yl)Thiazole (Compound 4)

- Molecular Formula : C₂₇H₁₈ClF₂N₇S

- Key Features :

- Synthesis : Achieved in high yield (85–90%) via condensation reactions, crystallized in dimethylformamide .

- Bioactivity : Demonstrates antimicrobial activity, attributed to halogen substituents enhancing target binding .

5-(4-Ethyl-Phenyl)-3-Hydroxy-1-(2-Hydroxy-Propyl)-4-(4-Methyl-Benzoyl)-1,5-Dihydro-Pyrrol-2-One (Compound 18)

- Molecular Formula: C₂₃H₂₆NO₄

- Key Features :

- Synthesis : Low yield (5%) due to steric hindrance from the hydroxypropyl group .

- Physicochemical Properties : Reduced solubility compared to the target compound, likely due to the absence of fluorine and ethoxy groups .

4-(4-Ethoxybenzoyl)-5-(2-Fluorophenyl)-3-Hydroxy-1-(5-Methyl-1,3,4-Thiadiazol-2-yl)-1H-Pyrrol-2(5H)-one

- Molecular Formula : C₂₂H₁₈FN₃O₄S

- Key Features :

- Bioactivity : Predicted to exhibit enhanced π-stacking interactions in binding pockets compared to isoxazole-containing analogs .

Structural and Functional Analysis

Core Heterocycle Modifications

- Pyrrol-2-one vs. Thiazole/Thiadiazole :

Substituent Effects

- Halogens (Cl, F) :

- Ethoxy vs. Methyl Groups :

Comparative Data Table

Research Implications

Further studies should explore its pharmacokinetics and binding mechanisms using tools like GOLD docking software .

Preparation Methods

Formation of Sulfonium Salt Intermediate

The synthesis initiates with the preparation of a sulfonium bromide salt:

-

α-Amino ketone synthesis : Benzylamine reacts with phenacyl bromide in the presence of a mild base (e.g., K₂CO₃) at room temperature for 20 minutes.

-

Acylation : The resulting α-amino ketone is treated with bromoacetyl chloride at 0°C to form a tertiary amide.

-

Sulfonium salt precipitation : Addition of dimethyl sulfide (DMS) to the amide yields a sulfonium bromide salt, isolated via filtration.

Cyclization and Rearrangement

The sulfonium salt undergoes base-induced intramolecular cyclization:

-

Reaction conditions : Distilled DBU (1,8-diazabicycloundec-7-ene) is added dropwise to the sulfonium salt in anhydrous acetonitrile at 0°C under nitrogen.

-

Cyclization : The ylide intermediate cyclizes with the ketonic carbonyl group, forming a pyrrolidine intermediate.

-

1,3-Hydroxy shift : A rearrangement reaction produces the 5-hydroxy-1H-pyrrol-2(5H)-one core.

Functionalization with Isoxazole Moiety

The 5-methylisoxazol-3-yl group is introduced via nucleophilic substitution:

-

Coupling reaction : The pyrrolone intermediate reacts with 5-methylisoxazol-3-amine in the presence of a coupling agent (e.g., EDCI/HOBt) in DMF.

-

Ethoxybenzoyl incorporation : A Friedel-Crafts acylation or Suzuki-Miyaura coupling installs the 4-ethoxybenzoyl group at position 4.

Reaction Optimization and Challenges

Solvent and Base Selection

Temperature and Time Control

Purification Techniques

-

Column chromatography : Neutral alumina with eluents (DCM:MeOH = 99:1) isolates the target compound.

-

Recrystallization : Ethanol/water mixtures enhance purity for crystalline derivatives.

Spectroscopic Characterization

The compound’s structure is validated using advanced analytical methods:

Comparative Analysis of Synthetic Routes

The table below contrasts key methodologies for pyrrolone synthesis:

Scalability and Industrial Feasibility

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.